4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a chemical compound with the CAS Number: 5912-18-5 . It has a molecular weight of 187.03 and its IUPAC name is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 187.02 g/mol . The topological polar surface area is 28.7 Ų , indicating the compound’s polarity. The compound’s complexity, as computed by Cactvs 3.4.8.18, is 153 .Scientific Research Applications
Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Summary of the application : This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized using various strategies and approaches from 2017 to 2021 .
- Methods of application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered .
- Results or outcomes : The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
- Summary of the application : This compound is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWJVMTYRWFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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